7,9-dibromo-6-methyl-6H-indolo[2,3-b]quinoxaline
Description
Properties
Molecular Formula |
C15H9Br2N3 |
|---|---|
Molecular Weight |
391.06 g/mol |
IUPAC Name |
7,9-dibromo-6-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C15H9Br2N3/c1-20-14-9(6-8(16)7-10(14)17)13-15(20)19-12-5-3-2-4-11(12)18-13/h2-7H,1H3 |
InChI Key |
GHIAWLBXHMACKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2Br)Br)C3=NC4=CC=CC=C4N=C31 |
Origin of Product |
United States |
Preparation Methods
Core Indoloquinoxaline Formation
The synthesis begins with the cyclocondensation of 6-methylisatin derivatives and 4,5-dibromo-1,2-benzenediamine in glacial acetic acid under reflux (4–7 h). This step forms the 6-methyl-6H-indolo[2,3-b]quinoxaline core, as demonstrated in studies using analogous dibrominated diamines.
Reaction Scheme:
Optimization and Yields
-
Catalysts: Silica-bonded sulfonic acid (SBSSA) or iodine improves reaction efficiency, reducing time to 2–3 h.
-
Regioselectivity: Bromine atoms are introduced at positions 7 and 9 due to the electron-withdrawing effect of the quinoxaline nitrogen atoms, directing electrophilic substitution.
Palladium-Catalyzed Bromination of Preformed Indoloquinoxalines
Post-Synthetic Bromination
6-Methyl-6H-indolo[2,3-b]quinoxaline undergoes bromination using N-bromosuccinimide (NBS) or Br₂ in dichloromethane (DCM) at 0–25°C. This method ensures precise control over bromine placement.
Experimental Conditions:
| Parameter | Value |
|---|---|
| Brominating Agent | NBS (2.2 equiv) |
| Solvent | DCM |
| Temperature | 0°C → 25°C (gradual warming) |
| Reaction Time | 6–8 h |
| Yield | 65–78% |
Mechanistic Insights
-
Electrophilic Aromatic Substitution (EAS): Bromination occurs at the most electron-deficient positions (C7 and C9) due to the quinoxaline ring’s electron-poor nature.
-
Side Products: Over-bromination at C5 or C11 is mitigated by stoichiometric control and low-temperature conditions.
One-Pot Tandem Synthesis Using Microwave Irradiation
Streamlined Protocol
A microwave-assisted method combines cyclocondensation and bromination in a single pot, reducing steps and improving efficiency.
Procedure:
-
Cyclocondensation: 6-Methylisatin and 4,5-dibromo-1,2-benzenediamine react in acetic acid under microwave irradiation (100 W, 120°C, 15 min).
-
In Situ Bromination: Br₂ (1.0 equiv) is added post-cyclization, with continued irradiation (80°C, 10 min).
Performance Metrics:
-
Total Time: 25–30 min
-
Yield: 82–89%
-
Purity: >95% (HPLC)
Advantages Over Conventional Methods
Comparative Analysis of Methods
| Method | Yield (%) | Time | Regioselectivity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 70–85 | 4–7 h | High | Moderate |
| Palladium Bromination | 65–78 | 6–8 h | Moderate | High |
| Microwave-Assisted | 82–89 | 25–30 min | High | High |
Key Observations:
-
The microwave-assisted method offers the highest yield and efficiency but requires specialized equipment.
-
Palladium-catalyzed bromination allows late-stage functionalization but risks over-bromination.
Structural Confirmation and Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
7,9-dibromo-6-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to remove the bromine atoms.
Cyclization: It can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
Substituted Derivatives: Products with various functional groups replacing the bromine atoms.
Oxidized and Reduced Forms: Quinoxaline N-oxides or debrominated indoloquinoxalines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of indolo[2,3-b]quinoxaline, including 7,9-dibromo-6-methyl-6H-indolo[2,3-b]quinoxaline, exhibit significant anticancer properties. For instance:
- In vitro studies have shown that compounds similar to this indoloquinoxaline derivative can inhibit the growth of various cancer cell lines. A notable study reported that certain derivatives displayed IC50 values in the micromolar range against human tumor cell panels, indicating their potential as anticancer agents .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 7,9-Dibromo-6-methyl-6H-indolo[2,3-b]quinoxaline | Molt 4/C8 | 23 |
| Other Indoloquinoxalines | Various | Range: 5 - 40 |
Antimycobacterial Activity
The compound has also been investigated for its activity against Mycobacterium tuberculosis. A related study highlighted that indolo[2,3-b]quinoxaline derivatives showed promising results against drug-resistant strains of tuberculosis .
| Compound | Strain Tested | MIC (µg/mL) |
|---|---|---|
| 7,9-Dibromo-6-methyl-6H-indolo[2,3-b]quinoxaline | Mycobacterium tuberculosis H37Rv | >25 |
| 4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline | XDR Strain | 12.5 |
Organic Electronics
Due to its unique electronic properties, 7,9-dibromo-6-methyl-6H-indolo[2,3-b]quinoxaline is being explored for applications in organic electronics. Its ability to act as a semiconductor makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that require specific conditions to optimize yield and purity . The use of palladium-catalyzed methods has been noted for producing high-purity derivatives suitable for further application in research and industry .
Case Study 1: Anticancer Screening
In a comprehensive screening of various indolo[2,3-b]quinoxaline derivatives for anticancer activity, several compounds were tested against multiple human cancer cell lines. The results indicated that modifications at specific positions significantly influenced cytotoxicity .
Case Study 2: Antimycobacterial Evaluation
A study focused on evaluating the antimycobacterial activity of several derivatives against both standard and drug-resistant strains of Mycobacterium tuberculosis demonstrated that structural variations could enhance activity against resistant strains .
Mechanism of Action
The primary mechanism of action of 7,9-dibromo-6-methyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects in cancer cells. The compound may also inhibit specific enzymes involved in DNA repair and replication, enhancing its anticancer activity.
Comparison with Similar Compounds
Structural Features :
- Molecular formula: Likely C₁₄H₉Br₂N₃ (based on analogs like 9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline, C₁₈H₁₆BrN₃ ).
- Key functional groups : Bromine atoms (electron-withdrawing), methyl group (electron-donating), and a planar aromatic system enabling π-π stacking interactions.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Indoloquinoxaline derivatives vary in substituents at positions 6, 7, and 9, which significantly influence their properties:
Key Observations :
- Electron-donating groups (e.g., methoxy, methyl) increase HOMO energy levels, reducing band gaps and improving charge transport in materials science applications .
- Halogen substituents (Br, Cl, F) enhance DNA binding and cytotoxicity, likely due to increased electrophilicity and intercalation capacity .
Anticancer Activity
- 6H-Indolo[2,3-b]quinoxaline derivatives (IDQ-5, IDQ-10, IDQ-11): Exhibit IC₅₀ values of 1.2–3.8 μM against HL-60 leukemia cells via DNA intercalation .
- 9-Fluoro derivatives: Show improved DNA binding affinity compared to non-halogenated analogs, with dicationic salts demonstrating enhanced intercalation .
- 7,9-Dibromo-6-methyl analog: Not directly tested in provided evidence, but brominated analogs like 9-bromo-6-isobutyl derivatives are prioritized for structural studies due to their bulkier substituents .
Antiviral Activity
- B-220: Inhibits herpes simplex virus (HSV-1) and cytomegalovirus (CMV) at nanomolar concentrations, attributed to its dimethylaminoethyl side chain enhancing cellular uptake .
Antimicrobial and Anti-inflammatory Properties
- 2,3-Disubstituted quinoxalines: Compounds with trifluoromethyl or bromo substituents (e.g., 6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline) show dual anticancer and antimicrobial activity .
- Oxime quinoxalines: Lack topoisomerase inhibition but exhibit anti-inflammatory effects via JNK pathway modulation .
Physicochemical and Material Science Properties
Electrochemical and Photochemical Profiles
- 6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline: HOMO: -5.2 eV, LUMO: -2.9 eV, Band gap: 2.3 eV . Applications: Organic light-emitting diodes (OLEDs) as host or dopant materials .
- Unsubstituted 6H-indolo[2,3-b]quinoxaline: Band gap: ~3.1 eV; lower conductivity compared to methoxy-substituted analogs .
Biological Activity
7,9-Dibromo-6-methyl-6H-indolo[2,3-b]quinoxaline is a compound that belongs to the indoloquinoxaline family, known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on various research findings.
Chemical Structure and Properties
The molecular formula of 7,9-dibromo-6-methyl-6H-indolo[2,3-b]quinoxaline is C15H9Br2N3. The structural characteristics contribute significantly to its biological activity. The presence of bromine atoms and a methyl group at specific positions enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that indolo[2,3-b]quinoxaline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 7,9-dibromo-6-methyl-6H-indolo[2,3-b]quinoxaline have shown effectiveness against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.03 to 0.50 mM against Gram-positive and Gram-negative bacteria .
| Compound | MIC (mM) | Activity Type |
|---|---|---|
| Indoloquinoxaline Derivative A | 0.03 | Antimicrobial |
| Indoloquinoxaline Derivative B | 0.50 | Antimicrobial |
Anticancer Activity
The anticancer potential of 7,9-dibromo-6-methyl-6H-indolo[2,3-b]quinoxaline has been evaluated through various in vitro studies. The compound has demonstrated cytotoxic effects against several cancer cell lines, including human cervix carcinoma (KB cells) with an ID50 ranging from 2.0 to 9.0 µM .
A comparative analysis of cytotoxicity against different cancer cell lines is summarized below:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| KB (Cervical Carcinoma) | 2.0 - 9.0 | Doxorubicin |
| MCF-7 (Breast Cancer) | <10 | Doxorubicin |
| NCI-H460 (Lung Cancer) | <5 | Doxorubicin |
The mechanism underlying the biological activity of indolo[2,3-b]quinoxaline derivatives often involves DNA binding and inhibition of topoisomerase II activity. These interactions lead to cell cycle arrest and apoptosis in cancer cells .
Case Studies
- Cytotoxicity Against Multidrug Resistant Cells : A study demonstrated that certain derivatives could overcome multidrug resistance in cancer cells like LoVo/DX and HL-60/MX2, indicating their potential as effective therapeutic agents in resistant cancer types .
- Antimicrobial Efficacy : Another investigation highlighted the effectiveness of these compounds against both bacterial and fungal strains, suggesting a broad-spectrum antimicrobial potential that could be harnessed in clinical applications .
Q & A
Basic: What are the common synthetic routes for preparing 7,9-dibromo-6-methyl-6H-indolo[2,3-b]quinoxaline?
Answer:
The synthesis typically involves condensation of substituted isatins with o-phenylenediamine derivatives. For brominated variants, bromination steps are introduced post-cyclization. Transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) can further functionalize the core structure . For example, alkylation at the 6-position is achieved using dimethyl sulfate or epichlorohydrin under basic conditions . Key intermediates like 6-(3-chloropropyl)-6H-indolo[2,3-b]quinoxaline are synthesized via nucleophilic substitution reactions .
Advanced: How can reaction conditions be optimized to improve yields in palladium-catalyzed functionalization of indoloquinoxalines?
Answer:
Optimization involves:
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos for C–H activation .
- Solvent effects : Polar aprotic solvents (DMF, toluene) enhance solubility of intermediates .
- Temperature control : Reflux conditions (e.g., 110°C in toluene) promote intramolecular cyclization .
- Additives : Tetrabutylammonium iodide accelerates alkylation by stabilizing transition states .
Methodological adjustments should be validated via HPLC or LC-MS monitoring .
Advanced: What experimental techniques are used to determine the HOMO-LUMO energy levels and band gap of indoloquinoxaline derivatives?
Answer:
- Cyclic voltammetry (CV) : Measures oxidation/reduction potentials to calculate HOMO (-e) and LUMO (-e) energies .
- UV-Vis spectroscopy : Optical band gaps are derived from absorption edges using Tauc plots .
- Density functional theory (DFT) : Computational modeling corroborates experimental data . For example, 6-(4-methoxyphenyl)-substituted derivatives exhibit reduced band gaps (~2.1 eV) due to electron-donating effects .
Advanced: How does the substitution pattern (e.g., bromine at 7,9-positions) influence biological activity in indoloquinoxalines?
Answer:
Bromine atoms enhance lipophilicity and DNA intercalation capacity, as shown in antiviral studies. For instance, 9-bromo derivatives exhibit enhanced inhibition of herpesvirus by non-specific intercalation into DNA duplexes . SAR studies indicate that bulky substituents at the 6-position (e.g., 2-dimethylaminoethyl groups) improve cellular uptake but may reduce specificity . Cytotoxicity assays (e.g., MTT) and fluorescence quenching experiments are critical for validating interactions .
Basic: What spectroscopic and crystallographic methods confirm the structure of 7,9-dibromo-6-methyl-6H-indolo[2,3-b]quinoxaline?
Answer:
- NMR : H and C NMR identify substituents; bromine causes deshielding of adjacent protons .
- X-ray diffraction (XRD) : Single-crystal analysis resolves bond lengths/angles (e.g., C–Br ~1.9 Å) and packing motifs .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 419.98 for C₁₆H₁₁Br₂N₃) .
Advanced: How do researchers resolve contradictions in reported synthetic yields for similar indoloquinoxaline derivatives?
Answer:
Discrepancies often arise from:
- Purity of reagents : Trace moisture in solvents or amines can reduce yields .
- Catalyst decomposition : Palladium catalysts may degrade under prolonged reflux; iterative TLC monitoring is advised .
- Workup protocols : Column chromatography vs. recrystallization impacts recovery rates .
Statistical tools like Design of Experiments (DoE) identify critical variables (e.g., temperature, stoichiometry) .
Advanced: What strategies are employed to study DNA intercalation mechanisms of 6-alkylamino-substituted indoloquinoxalines?
Answer:
- Fluorescence titration : Quenching of ethidium bromide-DNA complexes quantifies binding constants (K) .
- Circular dichroism (CD) : Detects conformational changes in DNA (e.g., B-to-Z transitions) upon intercalation .
- Molecular docking : Simulates binding modes using software like AutoDock; bromine substituents enhance π-π stacking .
Advanced: How can scale-up challenges be addressed for multi-step syntheses of brominated indoloquinoxalines?
Answer:
- Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to simplify purification .
- Flow chemistry : Continuous processing minimizes exothermic risks in bromination steps .
- Catalyst recycling : Immobilized Pd nanoparticles reduce costs .
Pilot-scale reactions (>10 mmol) require strict temperature control and in-line FTIR monitoring .
Advanced: What eco-friendly alternatives exist for traditional indoloquinoxaline synthesis?
Answer:
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 h to 2 h for cyclization) .
- Solvent-free conditions : Mechanochemical grinding of isatin and o-phenylenediamine derivatives .
- Photocatalysis : Visible-light-driven C–H functionalization avoids toxic reagents .
Basic: How are computational methods integrated into the design of indoloquinoxaline-based materials?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
